Desdiacetyl-8-oxo Famciclovir-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

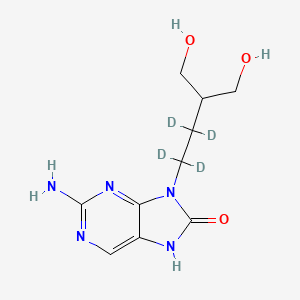

Desdiacetyl-8-oxo Famciclovir-d4 is a stable isotope-labeled analogue of Desdiacetyl-8-oxo Famciclovir, which is a metabolite of Famciclovir. Famciclovir is a guanosine analogue antiviral drug used for the treatment of various herpesvirus infections, most commonly for herpes zoster. The molecular formula of this compound is C10H11D4N5O3, and it has a molecular weight of 257.28 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desdiacetyl-8-oxo Famciclovir-d4 involves the incorporation of deuterium atoms into the molecular structure of Desdiacetyl-8-oxo FamciclovirThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to confirm the incorporation of deuterium atoms and the overall purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Desdiacetyl-8-oxo Famciclovir-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state derivatives. Substitution reactions result in the replacement of functional groups with new nucleophiles .

Scientific Research Applications

Desdiacetyl-8-oxo Famciclovir-d4 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of related compounds.

Biology: Employed in metabolic studies to trace the biochemical pathways of Famciclovir and its metabolites.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Famciclovir.

Mechanism of Action

Desdiacetyl-8-oxo Famciclovir-d4, like its parent compound Famciclovir, undergoes rapid biotransformation to the active antiviral compound penciclovir. Penciclovir inhibits viral DNA polymerase, thereby preventing the replication of herpes simplex virus types 1 and 2, as well as varicella zoster virus. The molecular targets include viral DNA polymerase, and the pathways involved are related to the inhibition of viral DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Desdiacetyl-8-oxo Famciclovir: The non-deuterated analogue of Desdiacetyl-8-oxo Famciclovir-d4.

Famciclovir: The parent compound, a guanosine analogue antiviral drug.

Penciclovir: The active metabolite of Famciclovir, used for the treatment of herpesvirus infections

Uniqueness

This compound is unique due to its stable isotope labeling with deuterium atoms. This labeling allows for precise tracing and quantification in metabolic studies, providing valuable insights into the pharmacokinetics and pharmacodynamics of Famciclovir and its metabolites.

Biological Activity

Desdiacetyl-8-oxo Famciclovir-d4 is a derivative of famciclovir, an antiviral medication primarily used to treat infections caused by certain types of viruses, notably the herpes simplex virus (HSV) and varicella-zoster virus (VZV). This compound represents a modification aimed at enhancing the understanding of famciclovir's metabolic pathways and biological efficacy.

This compound has the following chemical characteristics:

- Molecular Formula : C10H15N5O3

- Molecular Weight : 241.26 g/mol

- CAS Number : 71315600

This compound is a stable crystalline solid, soluble in organic solvents like ethanol and DMSO, which facilitates its use in biological assays.

Famciclovir is a prodrug that gets rapidly converted in vivo to its active form, penciclovir. The biological activity of this compound can be attributed to its structural similarity to penciclovir, which inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for viral DNA polymerase. This inhibition is crucial for controlling viral replication in infected cells.

Antiviral Activity

The antiviral efficacy of this compound has been studied in various assays against HSV strains. The compound exhibits significant activity with IC50 values comparable to those of penciclovir. For example, in plaque reduction assays, both famciclovir and its derivatives have shown IC50 values ranging from 1.6 µM for HSV-1 to 12 µM for VZV .

Pharmacokinetics

Pharmacokinetic studies indicate that the peak plasma concentrations of penciclovir occur approximately 0.5 hours after oral administration of famciclovir at doses around 40 mg/kg in animal models . The half-life and bioavailability of this compound are expected to be similar due to its close relation to famciclovir.

Case Studies and Clinical Trials

Several clinical studies have assessed the safety and efficacy of famciclovir, providing insights into the potential application of its derivatives like this compound:

- Herpes Zoster Treatment : In a study involving over 800 patients with herpes zoster, famciclovir was administered at doses ranging from 250 mg to 750 mg three times daily. The treatment showed significant efficacy in reducing pain and healing time compared to placebo .

- Genital Herpes Management : Clinical trials have demonstrated that famciclovir effectively reduces the frequency of genital herpes recurrences when used as suppressive therapy. Patients receiving doses between 125 mg and 500 mg daily reported fewer outbreaks compared to those on placebo .

- Safety Profile : The safety profile of famciclovir has been extensively evaluated across multiple studies involving thousands of patients. Common adverse effects include headache and nausea, but these were generally mild and resolved without intervention .

Comparative Analysis Table

| Compound | IC50 (µM) | Indication | Administration Route | Common Side Effects |

|---|---|---|---|---|

| This compound | ~1.6 | HSV-1 | Oral | Headache, Nausea |

| Famciclovir | 1.6 - 12 | Genital Herpes, Herpes Zoster | Oral | Headache, Nausea |

| Penciclovir | ~1.6 | HSV infections | IV/Oral | Headache, Nausea |

Properties

IUPAC Name |

2-amino-9-[1,1,2,2-tetradeuterio-4-hydroxy-3-(hydroxymethyl)butyl]-7H-purin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O3/c11-9-12-3-7-8(14-9)15(10(18)13-7)2-1-6(4-16)5-17/h3,6,16-17H,1-2,4-5H2,(H,13,18)(H2,11,12,14)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONASPHSEDMUZNH-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N(C(=O)N2)CCC(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(CO)CO)C([2H])([2H])N1C2=NC(=NC=C2NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.